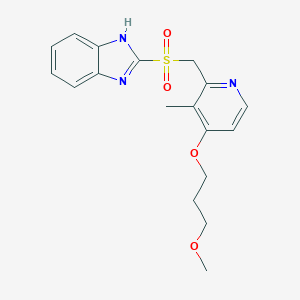
Rabeprazole Sulfone
Overview
Description
Rabeprazole Sulfone is a compound related to Rabeprazole, a proton pump inhibitor used in the treatment of gastric acid-related diseases. It is identified as a metabolite and impurity in the synthesis of Rabeprazole.
Synthesis Analysis
- The synthesis of Rabeprazole Sulfone, along with other metabolites and impurities like Rabeprazole sulfide, Rabeprazole-N-oxide, and others, occurs during the production of Rabeprazole sodium (G. Reddy et al., 2008).
- An improved process for Rabeprazole sodium synthesis has been developed to minimize impurities, including Rabeprazole Sulfone (P. R. Reddy et al., 2009).
Molecular Structure Analysis
- The molecular structure of Rabeprazole Sulfone has been characterized through various spectroscopic methods. These analyses help in understanding its chemical nature and potential interactions (G. Reddy et al., 2007).
Chemical Reactions and Properties
- Rabeprazole Sulfone has been studied for its corrosion inhibition properties on mild steel, indicating its potential utility in industrial applications (M. Pavithra et al., 2012).
Scientific Research Applications
Treatment of Gastric Acid-Related Diseases : Rabeprazole is widely used as a treatment for gastric acid-related diseases in adults. It offers a cost-effective option with consistent efficacy and a low potential for drug interactions (Baldwin & Keam, 2009). It's particularly effective in relieving heartburn and improving other gastroesophageal reflux disease (GERD)-related symptoms (Dadabhai & Friedenberg, 2009).
Treatment of Gastric and Duodenal Ulcers : Studies have found Rabeprazole to be effective in treating both gastric and duodenal ulcers, as well as GERD (Swan, Hoyumpa, & Merritt, 1999).
Potent Acid Secretion Inhibitor : Rabeprazole has been found to be a more potent inhibitor of acid secretion than omeprazole and exhibits in vitro antibacterial activity against Helicobacter pylori (Williams & Pounder, 1999).
Safety and Tolerability : Rabeprazole is well-tolerated in treating acid-related diseases, with a favorable adverse events profile. It's considered safe for long-term use in managing acid secretion and related conditions (Thjodleifsson & Cockburn, 1999).
Pharmacokinetics and Metabolism : Research has been conducted on the synthesis and characterization of metabolites and related substances of Rabeprazole, indicating its metabolic pathways and how it interacts with the body (Reddy et al., 2008).
Pharmacodynamics : Studies show that Rabeprazole significantly decreases 24-hour intragastric acidity and is effective in treating conditions like nocturnal heartburn (Williams et al., 1998).
Analytical Studies : Various analytical studies have been conducted to determine the presence of Rabeprazole and its metabolites in biological samples, which are crucial for understanding its pharmacological effects and for drug monitoring (Miura et al., 2006).
Safety And Hazards
Rabeprazole may cause serious side effects such as severe stomach pain, diarrhea that is watery or bloody, sudden pain or trouble moving your hip, wrist, or back, seizure (convulsions), kidney problems, new or worsening symptoms of lupus, low magnesium, or signs of bleeding (if you also take warfarin) .
Future Directions
properties
IUPAC Name |
2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfonyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-13-16(19-9-8-17(13)25-11-5-10-24-2)12-26(22,23)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYNPBSPFHFPML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471547 | |
| Record name | Rabeprazole Sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rabeprazole Sulfone | |
CAS RN |
117976-47-3 | |
| Record name | Rabeprazole sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117976473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rabeprazole Sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RABEPRAZOLE SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2E100O20P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



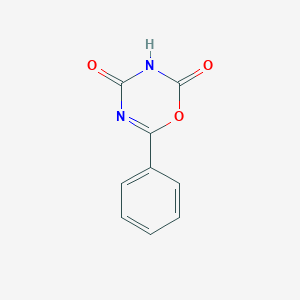
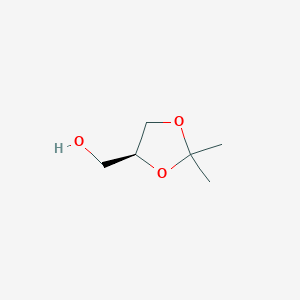
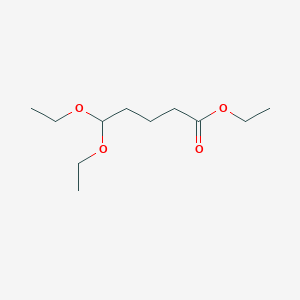
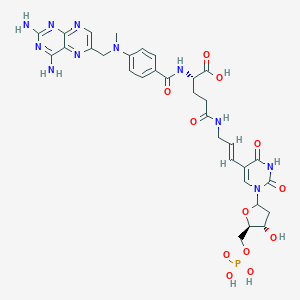
![2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol](/img/structure/B21775.png)
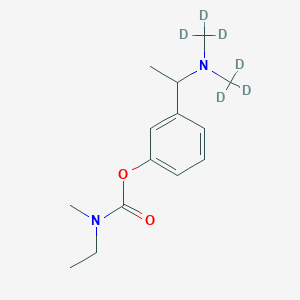
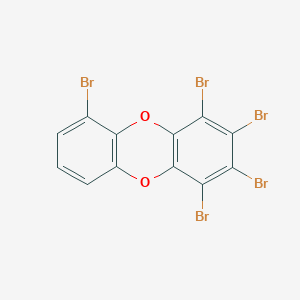
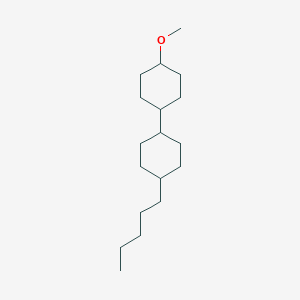
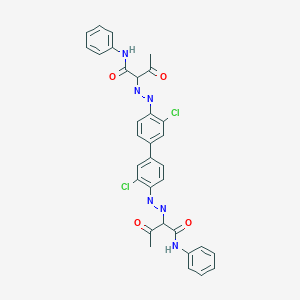
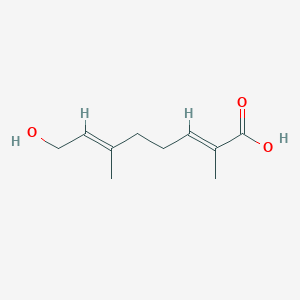
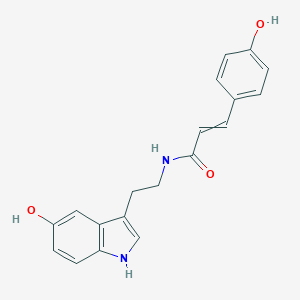
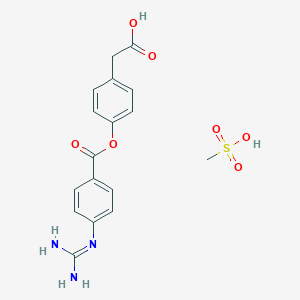
![(8-Methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-phenethyl-amine](/img/structure/B21794.png)
